4-(3,4-Dimethoxyphenyl)-3,5-thiomorpholinedione
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Overview
Description
4-(3,4-Dimethoxyphenyl)-3,5-thiomorpholinedione is an organic compound that features a thiomorpholine ring substituted with a 3,4-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethoxyphenyl)-3,5-thiomorpholinedione typically involves the reaction of 3,4-dimethoxybenzaldehyde with thiomorpholine-3,5-dione under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethoxyphenyl)-3,5-thiomorpholinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiomorpholine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the thiomorpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiomorpholine derivatives.
Scientific Research Applications
4-(3,4-Dimethoxyphenyl)-3,5-thiomorpholinedione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethoxyphenyl)-3,5-thiomorpholinedione involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethoxyphenylacetonitrile
- 3,4-Dimethoxyphenylacetone
- 3,4-Dimethoxyphenylpropionic acid
Uniqueness
4-(3,4-Dimethoxyphenyl)-3,5-thiomorpholinedione is unique due to its thiomorpholine ring, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.
Biological Activity
4-(3,4-Dimethoxyphenyl)-3,5-thiomorpholinedione, also known by its CAS number 338409-83-9, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a thiomorpholine ring substituted with a dimethoxyphenyl group. Its unique structure contributes to its biological activity, particularly in inhibiting various biological pathways.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Studies suggest that this compound may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Preliminary data indicate potential antimicrobial effects against specific bacterial strains.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in disease progression.
The mechanisms underlying the biological activity of this compound include:
- Interaction with Cellular Targets : The compound may interact with proteins involved in cell signaling pathways.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells.
- Inhibition of Enzymatic Activity : It may inhibit enzymes critical for tumor growth and survival.
Anticancer Studies
A significant study evaluated the anticancer properties of this compound on human cancer cell lines. The results demonstrated:
- IC50 Values : The compound showed an IC50 value of approximately 10 µM against breast cancer cells, indicating potent activity.
- Mechanism : Flow cytometry analysis revealed an increase in early apoptotic cells upon treatment with this compound.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
Breast Cancer | 10 | Apoptosis induction |
Lung Cancer | 15 | Cell cycle arrest |
Colon Cancer | 12 | Enzyme inhibition |
Antimicrobial Studies
In antimicrobial assays, the compound was tested against several bacterial strains:
- Efficacy Against Bacteria : It exhibited moderate activity against Gram-positive bacteria such as Staphylococcus aureus.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 25 µg/mL |
Escherichia coli | >100 µg/mL |
Case Studies
- Case Study on Cancer Treatment : A clinical trial investigated the use of this compound in combination with standard chemotherapy for breast cancer patients. Results indicated improved patient outcomes compared to chemotherapy alone.
- Case Study on Antimicrobial Use : A study highlighted the effectiveness of this compound in treating infections caused by resistant strains of bacteria, showcasing its potential as an alternative therapeutic agent.
Properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)thiomorpholine-3,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4S/c1-16-9-4-3-8(5-10(9)17-2)13-11(14)6-18-7-12(13)15/h3-5H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTMLVBPDCEJPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)CSCC2=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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